1-(7-Methoxy-1-naphthyl)cyclopentanamine
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Overview
Description
1-(7-Methoxy-1-naphthyl)cyclopentanamine is an organic compound that features a cyclopentanamine moiety attached to a methoxy-substituted naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopentanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methoxy-1-naphthylamine. This can be achieved through the nitration of 7-methoxy-1-naphthalene followed by reduction to obtain the amine.
Cyclopentanone Reaction: The 7-methoxy-1-naphthylamine is then reacted with cyclopentanone in the presence of a reducing agent such as sodium borohydride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. For example, the use of a stainless steel coil reactor at elevated temperatures and pressures can facilitate the reaction, resulting in higher conversion rates and product purity .
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxy-1-naphthyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthalene ring can be reduced under hydrogenation conditions to form a dihydro derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 7-methoxy-1-naphthaldehyde or 7-methoxy-1-naphthoic acid.
Reduction: 1-(7-Methoxy-1,2,3,4-tetrahydronaphthyl)cyclopentanamine.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(7-Methoxy-1-naphthyl)cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopentanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide: A structurally similar compound with a different substitution pattern on the naphthalene ring.
2-Methoxy-1-naphthaleneboronic acid: Another naphthalene derivative with a boronic acid functional group.
Uniqueness
1-(7-Methoxy-1-naphthyl)cyclopentanamine is unique due to its specific substitution pattern and the presence of both a cyclopentanamine and a methoxy-naphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H19NO |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-(7-methoxynaphthalen-1-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C16H19NO/c1-18-13-8-7-12-5-4-6-15(14(12)11-13)16(17)9-2-3-10-16/h4-8,11H,2-3,9-10,17H2,1H3 |
InChI Key |
WRKSHKIDXGCXJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C3(CCCC3)N)C=C1 |
Origin of Product |
United States |
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